molecular formula C6H3ClFNO2 B1304941 2-Chloro-6-fluoronitrobenzene CAS No. 64182-61-2

2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941
CAS No.: 64182-61-2
M. Wt: 175.54 g/mol
InChI Key: GOIUPLBHNRTTIO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula C6H3ClFNO2. It appears as a pale yellow solid and is known for its versatility as a building block in the synthesis of various complex compounds . This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring.

Mechanism of Action

Target of Action

2-Chloro-6-fluoronitrobenzene is primarily used as a versatile building block in the synthesis of complex compounds . It’s often used in proteomics research . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it’s involved in. As a building block in chemical synthesis, it reacts with other reagents to form desired products . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reagents involved.

Biochemical Pathways

As a building block in chemical synthesis, it’s likely that its effects on biochemical pathways are indirect and result from the properties of the compounds it helps to synthesize .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a boiling point of 2451°C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly dependent on the specific compounds it helps to synthesize. As a building block in chemical synthesis, its effects are indirect and result from the properties of the synthesized compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 4°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluoronitrobenzene plays a crucial role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic enzymes. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules . The interactions between this compound and biomolecules are primarily based on its ability to act as an electrophile, attracting nucleophiles and forming stable complexes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . For instance, it may inhibit or activate specific enzymes, leading to changes in the metabolic flux and the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophiles in the cell. The compound undergoes nucleophilic aromatic substitution, where the chlorine or fluorine substituents are replaced by nucleophiles such as hydroxide ions or amines . This reaction forms a negatively charged intermediate, which then stabilizes through the loss of a halide ion. This mechanism allows this compound to exert its effects at the molecular level, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects are observed at high doses, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through reduction, oxidation, or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways influence the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are essential for understanding its effects on cellular function and its potential use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoronitrobenzene typically involves the halogen exchange reaction of 2-chloronitrobenzene with an alkali metal fluoride. One common method is to react 2-chloronitrobenzene with ultra-fine particulate potassium fluoride in tetramethylene sulfone, using a macrocyclic ether or a quaternary ammonium halide catalyst . This reaction is conducted under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs similar halogen exchange reactions but on a larger scale. The process involves heating dichloronitrobenzene with an excess of alkali metal fluoride at temperatures not exceeding 200°C . This method ensures efficient production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoronitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, such as 2-fluoro-6-methoxynitrobenzene.

    Reduction Reactions: The major product is 2-chloro-6-fluoroaniline.

    Oxidation Reactions: Products depend on the specific oxidizing conditions applied.

Scientific Research Applications

2-Chloro-6-fluoronitrobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoronitrobenzene
  • 2-Chloronitrobenzene
  • 2-Chloro-6-fluoroaniline

Comparison: 2-Chloro-6-fluoronitrobenzene is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring, along with a nitro group. This combination of substituents imparts distinct reactivity patterns compared to similar compounds. For instance, 2-fluoronitrobenzene lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions. Similarly, 2-chloronitrobenzene does not have the fluorine atom, altering its chemical behavior.

Properties

IUPAC Name

1-chloro-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUPLBHNRTTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982711
Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64182-61-2
Record name 1-Chloro-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64182-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Record name 1-chloro-3-fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 17.2 g. of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml. of concentrated hydrochloric acid in 150 ml. of water is added slowly a solution of 9 g. of sodium nitrite in 25 ml. of water. The temperature of the solution is kept below 5° at all times. This solution is then added to a stirred suspension of 18 g. of cuprocupric sulfite and 60 g. of sodium nitrite in 300 ml. of water at room temperature. The mixture is stirred for 1 hour then steam distilled until no trace of product is noted condensing in the distillate. The distillate is extracted with ether, dried (magnesium sulfate) concentrated and distilled to give 7.8 g. of product, b.p. 148°-152° at 30 mm. Gas chromatography analysis shows this to be greater than 95% pure.
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Synthesis routes and methods II

Procedure details

To a solution of 17.2 g. of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml. of concentrated hydrochloric acid in 150 ml. of water is added slowly a solution of 9 g. of sodium nitrate in 25 ml. of water. The temperature of the solution of kept below 5° at all times. This solution is then added to a stirred suspension of 18 g. of cuprocupric sulfate and 60 g. of sodium nitrate in 300 ml. of water at room temperature. The mixture is stirred for 1 hour then steam distilled until no trace of product is noted condensing in the distillate. The distillate is extracted with ether, dried (magnesium sulfate) concentrated and distilled to give 7.8 g. of product, b.p. 148°-152° at 30 mm. Gas chromatography analysis shows this to be greater than 95% pure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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